molecular formula C13H10Cl2N2O2S2 B2523521 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 338749-53-4

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]

Cat. No.: B2523521
CAS No.: 338749-53-4
M. Wt: 361.26
InChI Key: GGQRZNABIISPIF-LFIBNONCSA-N
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Description

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C13H10Cl2N2O2S2 and its molecular weight is 361.26. The purity is usually 95%.
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Biological Activity

2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound features a thieno[2,3-b]thiopyran core with a hydrazone moiety that enhances its biological profile. Its molecular formula is C14H12Cl2N2O2SC_{14}H_{12}Cl_2N_2O_2S with a molecular weight of approximately 336.28 g/mol. The presence of the dichlorophenyl group is believed to contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione with 2,5-dichlorophenyl hydrazine under acidic conditions. This process can yield various derivatives by altering substituents on the phenyl ring.

Antimicrobial Properties

Research indicates that compounds within this class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thieno[2,3-b]thiopyran display effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The hydrazone derivatives have also been evaluated for their anticancer properties. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects. The compound has shown potential in reducing inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno[2,3-b]thiopyran derivatives including the hydrazone . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. It was found to induce apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicating apoptosis .

Research Findings Summary Table

Activity Tested Compound IC50/MIC Reference
AntimicrobialThieno[2,3-b]thiopyran HydrazoneMIC: 32 µg/mL
AnticancerThieno[2,3-b]thiopyran HydrazoneIC50: 15 µM
Anti-inflammatoryThieno[2,3-b]thiopyran HydrazoneN/A

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of thieno[2,3-b]thiopyran compounds demonstrate significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives exhibit activity against a variety of pathogenic microorganisms, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Neuroprotective Properties : Certain thieno[2,3-b]thiopyran derivatives have been evaluated for their ability to scavenge hydroxyl radicals (OH- ). These properties could prove beneficial in neuroprotective applications, particularly in conditions where oxidative stress is a factor .

Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing various bioactive molecules. For example, it can be transformed into different hydrazone derivatives that have been shown to possess diverse biological activities .

Material Science Applications

Crystal Structure Analysis : The crystal structures of hydrazone derivatives derived from thieno[2,3-b]thiopyran compounds have been extensively studied. Such investigations provide insights into the molecular geometry and potential reactivity of these compounds, which is crucial for material design and optimization .

Computational Studies : Computational modeling of thieno[2,3-b]thiopyran derivatives aids in understanding their interactions at the molecular level. These studies are essential for predicting the behavior of materials in various environments and for guiding the design of new materials with specific properties .

Case Studies

  • Antimicrobial Efficacy Study (Sytnik et al., 2018) :
    • This study evaluated several thieno[2,3-b]thiopyran derivatives for their antimicrobial activity against common pathogens.
    • Results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics.
  • Neuroprotective Mechanism Investigation (Cauquil-Caubère & Kamenka, 1998) :
    • Researchers explored the radical scavenging capabilities of thieno[2,3-b]thiopyran derivatives.
    • Findings suggested that these compounds could protect neuronal cells from oxidative damage.
  • Synthesis and Characterization of New Derivatives (Lei, 2007) :
    • This research focused on synthesizing new intermediates from 2-mercaptothiophene and crotonic acid.
    • The resulting compounds showed promising biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-10(15)12(7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQRZNABIISPIF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=C(C=CC(=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=CC(=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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